Product packaging for 2-(Pyrrolidin-2-yl)cyclopentan-1-one(Cat. No.:)

2-(Pyrrolidin-2-yl)cyclopentan-1-one

Cat. No.: B13198532
M. Wt: 153.22 g/mol
InChI Key: RDTQWZQVOGIQHG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride (CAS 1423035-03-3) is a high-purity organic compound supplied for specialized research and development purposes . This molecule features a unique bifunctional structure, incorporating both a cyclopentanone ring and a pyrrolidine ring, which makes it a valuable intermediate in synthetic and medicinal chemistry. Its molecular formula is C9H16ClNO, with a molecular weight of 189.69 g/mol . The fused cyclic ketone and saturated nitrogen heterocycle provide two distinct reactive centers, allowing researchers to utilize this compound as a key precursor for the synthesis of more complex molecular architectures. It is particularly relevant in the exploration of pharmaceutical intermediates, where the pyrrolidine scaffold is a common motif due to its bioactive properties . This chemical is offered with a typical purity of 98% and is intended for laboratory research applications only . It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended precautionary statements before handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B13198532 2-(Pyrrolidin-2-yl)cyclopentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTQWZQVOGIQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Diffraction Based Structural Elucidation of 2 Pyrrolidin 2 Yl Cyclopentan 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Through a variety of experiments, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Comprehensive Chemical Shift and Coupling Constant Analysis

¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 2-(pyrrolidin-2-yl)cyclopentan-1-one derivatives. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while scalar (J) coupling constants reveal through-bond connectivity and dihedral angle relationships between neighboring protons.

In the ¹H NMR spectrum, protons adjacent to the electron-withdrawing carbonyl group on the cyclopentanone (B42830) ring are expected to resonate at a lower field (higher ppm) compared to other methylene protons. Similarly, the proton on the carbon bearing the pyrrolidinyl substituent (C2 of cyclopentanone) and the proton at the stereocenter of the pyrrolidine (B122466) ring (C2') would exhibit distinct chemical shifts. The N-H proton of the pyrrolidine ring typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing significantly downfield (typically >200 ppm). The carbons bonded to the nitrogen atom in the pyrrolidine ring also show characteristic downfield shifts. The precise chemical shifts and coupling patterns are essential for confirming the carbon skeleton and the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent, concentration, and specific derivatization.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key ¹H-¹H Couplings
C=O (C1) - ~215-220 -
CH (C2) 2.5 - 3.0 ~55-60 J(H2, H2')
CH₂ (C3) 1.8 - 2.2 ~20-25 J(H3, H2), J(H3, H4)
CH₂ (C4) 1.6 - 2.0 ~28-33 J(H4, H3), J(H4, H5)
CH₂ (C5) 2.0 - 2.4 ~38-42 J(H5, H4)
N-H 1.5 - 3.0 (broad) - -
CH (C2') 3.0 - 3.5 ~60-65 J(H2', H3'), J(H2', H2)
CH₂ (C3') 1.7 - 2.1 ~25-30 J(H3', H2'), J(H3', H4')
CH₂ (C4') 1.5 - 1.9 ~24-29 J(H4', H3'), J(H4', H5')
CH₂ (C5') 2.8 - 3.3 ~45-50 J(H5', H4')

NOESY and ROESY for Relative Stereochemistry Determination

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the relative stereochemistry of the two chiral centers (C2 of cyclopentanone and C2' of pyrrolidine). These experiments detect through-space interactions between protons that are in close proximity (<5 Å). researchgate.net

A NOESY or ROESY cross-peak between the proton at C2 of the cyclopentanone ring and the proton at C2' of the pyrrolidine ring would strongly indicate a cis relationship between these two substituents. Conversely, the absence of this correlation, coupled with correlations to other nearby protons, would suggest a trans configuration. These experiments provide a definitive, non-destructive method for assigning the relative orientation of the two rings. mdpi.com

Dynamic NMR for Conformational Analysis

Both the cyclopentanone and pyrrolidine rings are non-planar and exist in dynamic equilibrium between various puckered conformations (e.g., envelope, twist). Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into these conformational processes. nih.gov

By monitoring changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From the coalescence temperature and the frequency separation of the exchanging signals, the energy barrier (ΔG‡) for the ring-flipping process can be calculated. nih.gov This analysis reveals the flexibility of the ring systems and the relative stability of different conformers, which can be influenced by the steric and electronic interactions between the two rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of this molecule under electron ionization (EI) is expected to follow predictable pathways characteristic of ketones and amines. libretexts.org Key fragmentation mechanisms include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a C₄H₇ radical or the pyrrolidinyl-ethyl radical.

Ring Cleavage: The pyrrolidine ring can undergo characteristic fragmentation, often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of stable iminium ions. miamioh.edu

McLafferty Rearrangement: While less likely for the unsubstituted cyclopentanone ring, derivatives with appropriate side chains could undergo this characteristic rearrangement.

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₉H₁₅NO, MW = 153.22)

m/z Value Possible Fragment Ion Fragmentation Pathway
153 [C₉H₁₅NO]⁺ Molecular Ion (M⁺)
124 [C₇H₁₀NO]⁺ Loss of ethyl group (C₂H₅) from cyclopentanone ring
96 [C₅H₆NO]⁺ Cleavage of the bond between the two rings
84 [C₅H₁₀N]⁺ Pyrrolidinyl-methyl cation from cleavage
70 [C₄H₈N]⁺ Stable iminium ion from pyrrolidine ring fragmentation
55 [C₃H₃O]⁺ or [C₄H₇]⁺ Fragments from cyclopentanone ring cleavage

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state. elsevier.comelsevier.com These methods are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules. nih.gov

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1740-1750 cm⁻¹. The frequency is slightly higher than that for an acyclic ketone due to the ring strain of the five-membered ring. libretexts.org

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. The peak may be broadened if hydrogen bonding is present.

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

N-H Bend: A band typically found around 1500-1650 cm⁻¹.

Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The C-C bond stretching and skeletal vibrations of the rings, which may be weak in the IR spectrum, can often be observed in the Raman spectrum. Conformational isomers can sometimes be distinguished by subtle shifts in the vibrational frequencies or the appearance of new bands in the "fingerprint region" (below 1500 cm⁻¹). slideshare.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
C=O (Ketone) Stretch 1740 - 1750 (Strong) Strong
N-H (Amine) Stretch 3300 - 3500 (Moderate, Broad) Weak
C-H (sp³) Stretch 2850 - 2960 (Strong) Strong
N-H (Amine) Bend 1500 - 1650 (Moderate) Weak
C-N Stretch 1000 - 1250 (Moderate) Moderate

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most definitive method for elucidating the three-dimensional structure of a molecule. thieme-connect.de It provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For chiral molecules like this compound, X-ray crystallography is the gold standard for determining not only the relative stereochemistry but also the absolute configuration. nih.gov The determination of the absolute configuration is typically achieved through anomalous dispersion effects, which requires high-quality data and often the presence of an atom heavier than oxygen. nih.gov If the native compound does not crystallize well or contains only light atoms, forming a salt or co-crystal with a chiral molecule of known absolute configuration can facilitate this determination. nih.govrsc.org

Computational Chemistry Approaches to 2 Pyrrolidin 2 Yl Cyclopentan 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For the 2-(pyrrolidin-2-yl)cyclopentan-1-one system, these calculations can predict molecular geometry, stability, and reactivity, offering a molecular-level rationale for observed chemical phenomena. scirp.orgscirp.org

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organocatalytic reactions due to its favorable balance of accuracy and computational cost. anu.edu.aunih.gov DFT methods are widely applied to investigate the electronic properties of proline-derived enamines, such as this compound. researchgate.net Calculations can determine optimized geometries, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. nih.gov

For instance, DFT studies have been pivotal in supporting the enamine mechanism proposed for proline-catalyzed aldol (B89426) reactions. researchgate.netrsc.org These calculations have shown that the formation of the enamine intermediate is energetically favorable compared to other potential pathways. nih.gov The analysis of the HOMO of the enamine intermediate explains its nucleophilic character, which is essential for the subsequent C-C bond formation with an electrophile. nih.gov Various functionals and basis sets are employed in these studies to ensure the reliability of the results. nih.govsemanticscholar.org

DFT FunctionalBasis SetTypical Application in Proline Catalysis Studies
B3LYP6-31G* or 6-31+G(d)Geometry optimization, transition state searching, frequency calculations. semanticscholar.org
M06-2X6-311++G(d,p)Accurate energy calculations, especially for systems with non-covalent interactions. anu.edu.au
ωB97X-Ddef2-TZVPPStudies including dispersion corrections, important for transition state stability. rsc.org

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, provide highly accurate energies and properties.

In the context of proline catalysis, ab initio calculations have been used to develop detailed kinetic models. anu.edu.au For example, high-level ab initio studies have been employed to investigate the initial steps of enamine formation from proline and a ketone, proposing revised mechanisms where a second proline molecule may assist in the process. anu.edu.au These studies refine the understanding of the reaction, providing a more nuanced picture than that offered by DFT alone and helping to resolve controversies surrounding the reaction mechanism. anu.edu.au

Molecular Dynamics and Conformational Search Algorithms

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational landscape of molecular systems. researchgate.netmdpi.com For flexible molecules like the this compound intermediate and its associated transition states, understanding the accessible conformations is critical.

MD simulations and conformational search algorithms are used to explore the potential energy surface of the reacting system, often in the presence of explicit solvent molecules. rsc.org This approach provides insight into how the environment modulates the reaction's stereoselectivity. nih.govrsc.org For example, simulations have shown that in aqueous media, the formation of micellar phases can enhance stereospecific encounters between reactants, favoring the experimentally observed products. rsc.org These methods are crucial for bridging the gap between gas-phase quantum chemical calculations and real-world solution-phase chemistry.

Simulation ParameterPurpose / Finding
Solvent Model (e.g., TIP3P water)To simulate the effect of the chemical environment (e.g., water, DMSO) on catalyst and reactant conformation. nih.govrsc.org
Force Field (e.g., AMBER, CHARMM)To define the potential energy of the system and govern the interactions between atoms.
Simulation Time (ns to μs)To allow for sufficient sampling of conformational space and observe significant molecular events.
Radial Distribution FunctionsTo analyze the structure of the solvent around the reactants and identify key intermolecular interactions like hydrogen bonding. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to identify transient species like the this compound intermediate or to confirm the structure of reaction products. nih.govresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. mdpi.com After obtaining an optimized molecular geometry (often from DFT), the magnetic shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted into chemical shifts that can be directly compared with experimental data. nih.govresearchgate.net For flexible molecules, it is often necessary to average the calculated shifts over several low-energy conformations, which can be identified through MD simulations or other conformational search methods. nih.gov

Transition State Analysis and Reaction Pathway Elucidation

A central goal of computational studies in catalysis is to elucidate the detailed reaction mechanism, which involves identifying all intermediates and, crucially, the transition states (TS) that connect them. researchgate.net For the reactions involving this compound, computational chemists have extensively studied the transition states of the key C-C bond-forming step. nih.govmdpi.com

Using DFT, researchers can locate the geometry of a transition state, which is a first-order saddle point on the potential energy surface. Verifying the TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. rsc.org Seminal work by Houk and List used DFT calculations to propose a detailed mechanism for proline-catalyzed aldol reactions, identifying a six-membered, chair-like transition state that explains the observed stereoselectivity. nih.govresearchgate.net

Reaction StepComputational MethodKey FindingCalculated Energy Barrier (Example)
Enamine FormationDFT (B3LYP), Ab Initio (G3)Determination of the rate-limiting step and the role of co-catalysts or a second proline molecule. anu.edu.au~15-20 kcal/mol
C-C Bond Formation (Aldol)DFT (M06-2X), DLPNO-CCSDIdentification of chair-like transition states (Houk-List model) that control stereoselectivity. nih.govrsc.org~12-15 kcal/mol rsc.org
Hydrolysis of Iminium IonDFT with implicit solvent model (SMD)Elucidation of the final catalyst regeneration step. anu.edu.auLower barrier than C-C formation

Theoretical Basis for Stereoselectivity and Enantioselectivity

One of the most significant contributions of computational chemistry to organocatalysis is in explaining the origins of stereoselectivity. Proline and its derivatives are effective asymmetric catalysts, and understanding why one enantiomer or diastereomer is formed preferentially is key to designing new and improved catalysts. nih.govmdpi.com

Computational models, particularly of the transition states, provide this understanding. For the proline-catalyzed aldol reaction between cyclopentanone (B42830) and an aldehyde, the widely accepted Houk-List model explains the high enantioselectivity. nih.govresearchgate.net DFT calculations show that the preferred transition state involves a hydrogen bond between the proline's carboxylic acid group and the aldehyde's carbonyl oxygen. nih.gov This interaction, combined with steric repulsion between the aldehyde's substituent and the cyclopentanone ring, locks the transition state into a specific conformation. The nucleophilic attack of the enamine onto one face of the aldehyde is therefore strongly favored, leading to the observed product. rsc.orgwikipedia.org By comparing the calculated energies of the different possible transition states (e.g., those leading to the syn vs. anti or R vs. S products), a quantitative prediction of the stereochemical outcome can be made. rsc.org

Synthetic Utility and Methodological Applications of 2 Pyrrolidin 2 Yl Cyclopentan 1 One Derivatives

Role as Versatile Synthetic Intermediates and Chiral Building Blocks

The structural motif of 2-(pyrrolidin-2-yl)cyclopentan-1-one, featuring a fused five-membered ring system, serves as a valuable scaffold in organic synthesis. Its derivatives are recognized as versatile synthetic intermediates and chiral building blocks for the construction of more complex molecular architectures. The pyrrolidine (B122466) ring, a common feature in numerous natural products and pharmaceuticals, imparts desirable physicochemical properties and provides a handle for further functionalization. researchgate.netrdd.edu.iq The inherent chirality of many derivatives, often derived from proline, makes them particularly useful in asymmetric synthesis. nih.govresearchgate.net

The utility of these compounds stems from the reactivity of both the cyclopentanone (B42830) and the pyrrolidine moieties. The ketone functionality allows for a wide range of transformations, including aldol (B89426) condensations, Michael additions, and reductive aminations, to introduce additional stereocenters and build molecular complexity. nih.gov Simultaneously, the secondary amine of the pyrrolidine ring can be readily derivatized, enabling its use as a nucleophile or as a directing group in various synthetic operations.

As chiral building blocks, enantiomerically pure derivatives of this compound provide a strategic starting point for the total synthesis of natural products and their analogs. nih.govbuchler-gmbh.com The defined stereochemistry of the pyrrolidine ring can be leveraged to control the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of biologically active molecules where specific stereoisomers often exhibit distinct pharmacological profiles. bldpharm.comsigmaaldrich.com The synthesis of these chiral building blocks can often be achieved from readily available starting materials like amino acids, making them accessible for a broad range of applications. sigmaaldrich.com

Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The presence of the nitrogen atom within the pyrrolidine ring and often an additional donor atom, such as the oxygen of the ketone or a synthetically introduced functional group, allows these molecules to effectively chelate to a metal center. This coordination creates a chiral environment around the metal, which can induce high levels of stereoselectivity in the catalyzed transformation.

A notable application is in asymmetric cyclopropanation reactions. For instance, chiral rhodium complexes bearing ligands derived from this scaffold have been shown to catalyze the reaction between sulfoxonium ylides and α,β-unsaturated ketoesters, affording optically active 1,2,3-trisubstituted cyclopropanes with high yields, diastereoselectivities, and enantioselectivities. organic-chemistry.orgnih.gov The stereochemical outcome of these reactions is directly influenced by the structure of the chiral ligand.

Furthermore, these ligands have found utility in other metal-catalyzed processes. For example, silver-catalyzed 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles have been developed for the enantioselective synthesis of substituted pyrrolidines. metu.edu.tr The design of the ligand, including the substituents on the pyrrolidine and cyclopentanone rings, can be tuned to optimize the reactivity and selectivity for a specific transformation. The modular nature of these ligands allows for the systematic modification of their steric and electronic properties to achieve the desired catalytic performance.

Reaction Type Metal Catalyst Ligand Type Achieved Stereoselectivity
Asymmetric CyclopropanationRhodium(III)Chiral-at-metal complexUp to 99% ee, >20:1 dr organic-chemistry.org
1,3-Dipolar CycloadditionSilverChiral ferrocenyl aziridinyl methanol (B129727) (FAM) derivativesUp to 48% ee metu.edu.tr
Cycloisomerization/(2+3) CycloadditionSilver AcetateModified chiral pyrrolidinopyridine (PPY)Up to >19:1 dr, 99.5:0.5 er nih.gov

Development as Organocatalysts in Stereoselective Transformations

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, and derivatives of this compound have been developed as effective catalysts for a range of stereoselective transformations. nih.gov These organocatalysts typically operate through the formation of transient enamines or iminium ions with carbonyl compounds, which then participate in asymmetric reactions.

Prolinamide-based organocatalysts, which can be conceptually linked to the this compound framework, have been utilized in Michael additions of aldehydes to β-nitroalkenes. These reactions proceed at room temperature without the need for additives, demonstrating the efficiency and practicality of this catalyst class. nih.gov Similarly, dipeptide-like organocatalysts incorporating a proline moiety have been applied to asymmetric aldol reactions under solvent-free conditions, showcasing their potential for environmentally benign synthesis. nih.gov

The success of these organocatalysts often relies on their bifunctional nature, where one part of the molecule activates the nucleophile (e.g., through enamine formation) while another part interacts with the electrophile, often through hydrogen bonding, to control the stereochemical outcome. researchgate.net This dual activation model is a key principle in the design of highly effective organocatalysts. The cyclopentanone ring, or derivatives thereof, can play a role in modulating the steric environment and conformational rigidity of the catalyst, thereby influencing its selectivity.

Reaction Catalyst Type Key Features Stereoselectivity
Michael AdditionD-ProlinamidesAdditive-free, room temperatureHigh stereoselectivity nih.gov
Aldol ReactionProline-based α,β-dipeptidesSolvent-free, high-speed ball millingHigh stereoselectivity nih.gov
Conjugate AdditionBifunctional thiourea (B124793) catalystsHydrogen-bonding and Lewis base activationHigh enantioselectivity researchgate.net

Strategic Precursors for Complex Natural Products and Analogues

The structural features of this compound make its derivatives strategic precursors for the synthesis of complex natural products and their analogues. The pyrrolidine ring is a common motif in many alkaloids and other biologically active natural products. nih.govmdpi.com The cyclopentanone portion of the molecule provides a versatile platform for the construction of various carbocyclic and heterocyclic ring systems found in nature. thieme-connect.com

For example, the synthesis of pochonicine analogues, which are potent β-N-acetylhexosaminidase inhibitors, has been achieved using pyrrolidine-based precursors. nih.gov These syntheses often involve the stereoselective introduction of functional groups onto the pyrrolidine ring, followed by further transformations to build the target molecule. The inherent chirality of the starting material is crucial for controlling the absolute stereochemistry of the final product.

Furthermore, the cyclopentanone ring can be elaborated through various synthetic methodologies, such as ring-closing metathesis or intramolecular aldol reactions, to form bicyclic or polycyclic systems. thieme-connect.comrsc.org This allows for the construction of complex molecular frameworks from relatively simple starting materials. The ability to access a diverse range of stereoisomers of the this compound core further expands the scope of natural products and analogues that can be synthesized. nih.gov The anticipation of natural product structures through synthesis has also become a significant aspect of the field. nih.gov

Scaffold Derivatization for Library Synthesis and Chemical Space Exploration

The this compound scaffold is well-suited for derivatization to generate libraries of compounds for chemical space exploration and drug discovery. researchgate.netnih.gov The ability to readily modify both the pyrrolidine and cyclopentanone rings allows for the systematic variation of substituents and the introduction of diverse functional groups. This is particularly valuable in fragment-based drug discovery, where the exploration of three-dimensional chemical space is crucial for identifying novel bioactive molecules. whiterose.ac.uk

The synthesis of compound libraries based on this scaffold can be achieved through various strategies. For instance, multi-component reactions, such as the [3+2] cycloaddition of azomethine ylides, can be employed to rapidly generate a diverse range of pyrrolidine-containing molecules in a single step. mdpi.commdpi.com Subsequent functionalization of the ketone or the amine can further expand the chemical diversity of the library. DNA-compatible synthesis has also been utilized for the construction of pyrrolidine-fused scaffolds in a one-pot, three-component cycloaddition, enabling the creation of DNA-encoded libraries. nih.gov

Computational methods are increasingly being used to guide the exploration of chemical space. researchgate.netnih.govchemrxiv.org By generating virtual libraries of derivatives and predicting their properties, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. The rigid and well-defined conformation of the this compound scaffold makes it an attractive starting point for such in silico design efforts. The development of bio-inspired strategies for chemical space exploration further enhances the ability to generate novel and synthetically accessible molecules. researchgate.netchemrxiv.org

Conclusion and Outlook in 2 Pyrrolidin 2 Yl Cyclopentan 1 One Research

Recapitulation of Key Synthetic Achievements and Methodological Advances

Research into 2-(pyrrolidin-2-yl)cyclopentan-1-one and related proline-derived organocatalysts is built upon foundational discoveries in asymmetric synthesis. The seminal work in this area demonstrated the ability of L-proline to catalyze intramolecular aldol (B89426) reactions with high enantioselectivity, establishing the potential of small organic molecules to induce chirality. nih.govresearchgate.net This breakthrough paved the way for the development of a vast array of asymmetric transformations catalyzed by proline and its analogues.

Key achievements in this field include the successful application of these organocatalysts to a wide range of fundamental carbon-carbon bond-forming reactions. These prominently feature:

Aldol Reactions : Proline-derived catalysts are highly effective in promoting direct asymmetric aldol reactions between ketones and aldehydes, producing chiral β-hydroxy ketones which are valuable synthetic intermediates. researchgate.netnih.gov

Mannich Reactions : The synthesis of chiral β-amino carbonyl compounds is readily achieved through direct, three-component asymmetric Mannich reactions, a testament to the versatility of these catalysts. eurekaselect.comrsc.org

Michael Additions : Conjugate additions of aldehydes and ketones to nitroolefins and other Michael acceptors are efficiently catalyzed, yielding products with high enantiomeric excess. organic-chemistry.orgresearchgate.net

Methodological advances have focused on overcoming the limitations of L-proline itself, such as its limited solubility in common organic solvents and the often high catalyst loadings required. organic-chemistry.orgresearchgate.net This has led to the rational design and synthesis of "next-generation" catalysts. For instance, modifying the carboxylic acid moiety to form proline-derived tetrazoles and acylsulfonamides has resulted in catalysts with superior performance, offering higher yields and enantioselectivities, broader solvent compatibility, and efficacy at lower catalyst loadings. organic-chemistry.org

Another significant methodological leap has been the heterogenization of these catalysts. By immobilizing proline derivatives on solid supports like polymers or silica, researchers have addressed major drawbacks related to catalyst separation and reusability. nih.goveurekaselect.combenthamdirect.com These polymer-supported catalysts are often more stable and can be easily recovered and reused, aligning with the principles of green chemistry and facilitating their potential use in large-scale industrial processes. eurekaselect.combenthamdirect.com

Table 1: Comparison of Proline and a Proline-Derivative Catalyst in Asymmetric Reactions

Catalyst FeatureL-ProlineProline-Derived Tetrazole/Sulfonamide Catalysts
Reaction ScopeEffective for Aldol, Mannich, Michael reactions. nih.govSuperior results in Aldol, Mannich, and nitro-Michael reactions. organic-chemistry.org
Catalyst LoadingOften high (e.g., 20-30 mol%). organic-chemistry.orgnii.ac.jpSignificantly lower (e.g., 1-10 mol%). organic-chemistry.org
Solvent CompatibilityLimited solubility, often requires polar solvents like DMSO. researchgate.netEffective in a broader range of solvents, including non-polar ones. organic-chemistry.org
Yield & EnantioselectivityGood to high.Generally higher yields and enantioselectivities. organic-chemistry.org

Identification of Remaining Challenges and Future Research Avenues

Despite the remarkable progress, several challenges persist in the field. A primary hurdle is the transition from laboratory-scale reactions to large-scale industrial applications. rsc.orgnii.ac.jp While heterogenization offers a solution for catalyst recovery, issues such as catalyst leaching, reduced activity upon immobilization, and the cost of support materials need to be addressed more effectively.

Further challenges and future research directions include:

Reducing Catalyst Loadings : While second-generation catalysts have improved efficiency, the goal is to develop systems that operate at even lower loadings (<<1 mol%) to rival the turnover numbers of metal catalysts.

Expanding Substrate Scope : Many organocatalytic reactions are still limited to specific classes of substrates (e.g., activated electrophiles like nitroolefins or aldehydes). Broadening the scope to include less reactive substrates remains a significant challenge.

Construction of Complex Stereocenters : The creation of all-carbon quaternary stereocenters with high enantioselectivity is a particularly difficult transformation, and the development of general and highly effective catalysts for this purpose is a key area for future research. nih.govresearchgate.net

Understanding Reaction Mechanisms : Deeper mechanistic studies, aided by computational modeling, are needed to fully elucidate the transition states and catalytic cycles. nih.gov This understanding is crucial for the rational design of more efficient and selective catalysts.

Potential for Novel Reaction Discovery and Catalyst Development

The modular nature of the proline scaffold provides fertile ground for the discovery of new reactions and the development of novel catalysts. The success of modifying the acid group suggests that systematic alterations to the pyrrolidine (B122466) ring itself could unlock new catalytic potential. nih.govresearchgate.net For example, introducing additional functional groups could lead to bifunctional or even trifunctional catalysts that more closely mimic the active sites of enzymes, enabling highly complex and selective transformations. eurekaselect.com

Future catalyst development may focus on:

Synergistic Catalysis : Designing systems where a proline-derived organocatalyst works in concert with another catalyst (e.g., a metal complex or another organocatalyst) to enable transformations that are not possible with either catalyst alone.

Asymmetric Cascade Reactions : Developing robust catalysts that can initiate complex cascade or domino reactions, allowing for the rapid construction of molecular complexity from simple starting materials in a single pot.

Photoredox Organocatalysis : Integrating the chiral environment provided by proline derivatives with photoredox catalysis to invent novel, enantioselective radical-based reactions.

The continued exploration of derivatives has the potential to uncover entirely new modes of activation and reactivity, expanding the organocatalytic toolbox and enabling the synthesis of previously inaccessible chiral molecules.

Broader Impact on Synthetic Organic Chemistry and Related Fields

The development of organocatalysis, spearheaded by compounds like L-proline and its derivatives, represents a paradigm shift in synthetic chemistry. It has established a third major branch of catalysis, standing alongside biocatalysis and metal catalysis. nih.gov This has had a profound and widespread impact.

Green Chemistry : Organocatalysis is inherently aligned with the principles of green chemistry. The catalysts are typically derived from natural amino acids, are non-toxic, and are metal-free, reducing hazardous waste. eurekaselect.com The development of recyclable, supported catalysts further enhances the sustainability of this approach. benthamdirect.com

Medicinal Chemistry and Drug Discovery : Asymmetric synthesis is critical for the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. nih.govnih.gov Organocatalysis provides a practical, scalable, and cost-effective method for producing enantiomerically pure building blocks and active pharmaceutical ingredients. researchgate.net

Accessibility and Democratization of Asymmetric Synthesis : The operational simplicity, stability, and low cost of many organocatalysts make asymmetric synthesis more accessible to a broader range of researchers and institutions worldwide, including those without specialized equipment for handling air- and moisture-sensitive metal catalysts. rsc.org

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